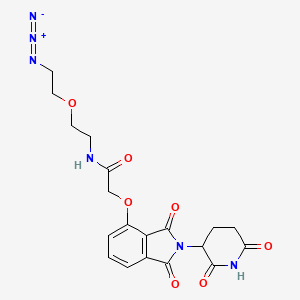
(3R,4S,5S)-3,4,5,6-tetrahydroxyhexan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4S,5S)-3,4,5,6-tetrahydroxyhexan-2-one is a stereoisomer of a hexose derivative. This compound is characterized by its four hydroxyl groups and a ketone functional group, making it a polyhydroxy ketone. It is an important intermediate in various biochemical pathways and has significant applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5S)-3,4,5,6-tetrahydroxyhexan-2-one typically involves the selective oxidation of hexose sugars. One common method is the oxidation of D-glucose using specific oxidizing agents under controlled conditions to yield the desired stereoisomer. The reaction conditions often include mild temperatures and pH-controlled environments to ensure the selective formation of the (3R,4S,5S) configuration.
Industrial Production Methods
Industrial production of this compound can involve biotechnological approaches, such as the use of microbial fermentation. Specific strains of bacteria or yeast can be engineered to produce this compound through metabolic pathways. The fermentation process is optimized for high yield and purity, followed by extraction and purification steps to isolate the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,4S,5S)-3,4,5,6-tetrahydroxyhexan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under mild conditions.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of hexaric acids.
Reduction: Formation of hexitols.
Substitution: Formation of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
(3R,4S,5S)-3,4,5,6-tetrahydroxyhexan-2-one has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a precursor in the biosynthesis of other important biomolecules.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Wirkmechanismus
The mechanism of action of (3R,4S,5S)-3,4,5,6-tetrahydroxyhexan-2-one involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in carbohydrate metabolism, influencing various biochemical pathways. The molecular targets include enzymes such as hexokinase and aldolase, which play crucial roles in glycolysis and gluconeogenesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-glucose: A common hexose sugar with a similar structure but different stereochemistry.
D-mannose: Another hexose sugar with different stereochemical configuration.
D-fructose: A ketohexose with a similar ketone functional group but different arrangement of hydroxyl groups.
Uniqueness
(3R,4S,5S)-3,4,5,6-tetrahydroxyhexan-2-one is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its configuration allows it to participate in specific reactions and interact with particular enzymes, making it valuable in targeted applications in research and industry.
Eigenschaften
Molekularformel |
C6H12O5 |
|---|---|
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
(3R,4S,5S)-3,4,5,6-tetrahydroxyhexan-2-one |
InChI |
InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h4-7,9-11H,2H2,1H3/t4-,5-,6-/m0/s1 |
InChI-Schlüssel |
IXDZFGATLNCIOI-ZLUOBGJFSA-N |
Isomerische SMILES |
CC(=O)[C@@H]([C@H]([C@H](CO)O)O)O |
Kanonische SMILES |
CC(=O)C(C(C(CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


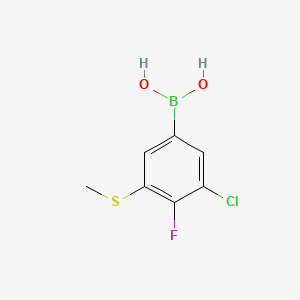
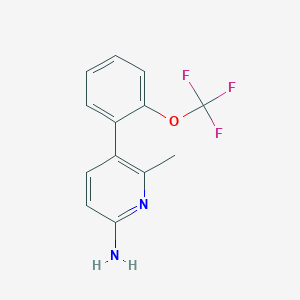
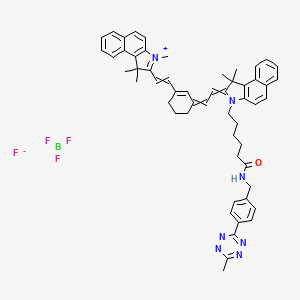
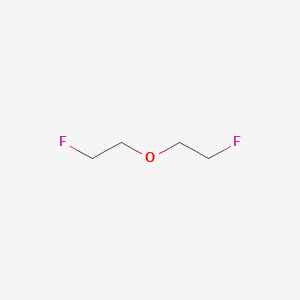
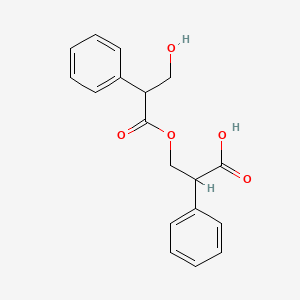
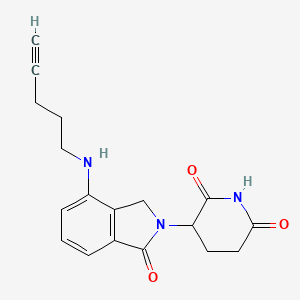
![(1R,4S,5S,8R,9R,12S,13S,16S)-19-methoxy-5,9,17,17-tetramethyl-8-[(2R,4E)-6-methylhepta-4,6-dien-2-yl]-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B14759828.png)

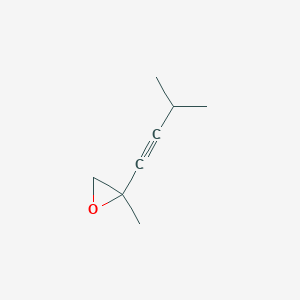

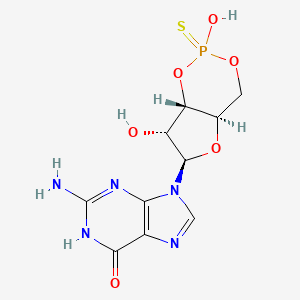
![5-(octanoylamino)-2-[(E)-2-[4-(octanoylamino)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B14759861.png)
![[4-(9H-fluoren-9-yl)piperazin-1-yl]-(triazolo[4,5-b]pyridin-1-yl)methanone](/img/structure/B14759871.png)
